Heptafluoro-2,3,3-trichlorobutane
Overview
Description
Heptafluoro-2,3,3-trichlorobutane is a chemical compound with the molecular formula C4Cl3F7 and a molecular weight of 287.39 g/mol . It is characterized by the presence of seven fluorine atoms and three chlorine atoms attached to a butane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoro-2,3,3-trichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 2,3,3-trichlorobutene with fluorinating agents such as cobalt trifluoride or antimony pentafluoride under controlled conditions . The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high purity and consistent quality of the final product. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Heptafluoro-2,3,3-trichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or in polar solvents like are commonly used.
Reduction Reactions: Reducing agents like or are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield heptafluoro-2,3,3-triiodobutane , while reduction reactions can produce heptafluoro-2,3-dichlorobutane .
Scientific Research Applications
Heptafluoro-2,3,3-trichlorobutane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is utilized in studies involving fluorinated analogs of biological molecules to investigate their properties and interactions.
Medicine: Research on this compound includes its potential use in the development of fluorinated pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of heptafluoro-2,3,3-trichlorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to form strong bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
- Heptafluoro-2,2,3-trichlorobutane
- Heptafluoro-2,3,3-triiodobutane
- Heptafluoro-2,3-dichlorobutane
- Heptafluoro-2,3,3-tribromobutane
Comparison: Heptafluoro-2,3,3-trichlorobutane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it suitable for specialized applications. The presence of seven fluorine atoms also enhances its hydrophobicity and ability to participate in halogen bonding .
Properties
IUPAC Name |
2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3F7/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGMWBFCBUKITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871633 | |
Record name | 2,2,3-Trichloroheptafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 4 deg C; [Alfa Aesar MSDS] Ethereal odor; [Halocarbon MSDS] | |
Record name | 2,2,3-Trichloroheptafluorobutane | |
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URL | https://haz-map.com/Agents/10550 | |
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CAS No. |
335-44-4 | |
Record name | 2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 335-44-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,3-Trichloroheptafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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